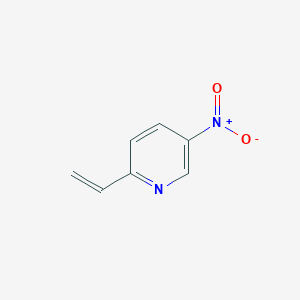

5-Nitro-2-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNIFVJEIFDBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630502 | |

| Record name | 2-Ethenyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119836-85-0 | |

| Record name | 2-Ethenyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Nitro-2-vinylpyridine

This guide provides a comprehensive overview of the synthesis and purification of 5-nitro-2-vinylpyridine, a valuable heterocyclic building block. The methodologies detailed herein are curated for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. Our focus is on providing robust, reproducible protocols grounded in established chemical literature.

Introduction and Strategic Overview

This compound is a functionalized pyridine derivative featuring both a nitro group and a vinyl group. This unique combination makes it a versatile monomer for specialty polymers and a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the pyridine ring and the vinyl moiety, opening avenues for diverse chemical transformations.

The synthetic strategy presented here is a two-stage process designed for reliability and scalability in a laboratory setting. It begins with the nitration of a stable, readily available precursor, 2-methylpyridine (2-picoline), to introduce the nitro group. The subsequent step involves the transformation of the methyl group into the desired vinyl functionality. This sequential approach is strategically sound as it avoids subjecting the sensitive vinyl group to harsh nitrating conditions, which could lead to unwanted side reactions such as oxidation or polymerization.

Critical Safety Considerations

The synthesis of this compound involves hazardous materials and reactions that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by personnel trained in handling corrosive and reactive chemicals.

-

Nitrating Mixture : A mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact.[3][4] Always add nitric acid to sulfuric acid slowly and with cooling.

-

Exothermic Reactions : The nitration reaction is highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of unstable, explosive byproducts. Strict temperature monitoring and control are paramount.[5]

-

Product Stability : Vinylpyridines are prone to polymerization, especially at elevated temperatures or in the presence of light.[6] The final product should be stored in a cool, dark place, often in a freezer and potentially with an added polymerization inhibitor.[3][7]

-

Personal Protective Equipment (PPE) : At all times, wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves.[8] Ensure that an eyewash station and safety shower are immediately accessible.[9]

Synthesis Pathway and Experimental Protocols

The synthesis is logically divided into two primary stages: the formation of the nitrated intermediate and its subsequent conversion to the final vinyl product.

Part A: Synthesis of 2-Methyl-5-nitropyridine

This initial step involves the electrophilic aromatic substitution of 2-methylpyridine. The pyridine ring is electron-deficient, making nitration more challenging than for benzene. However, the reaction proceeds under controlled conditions using a potent nitrating mixture.

Causality and Mechanistic Insight : The reaction is directed primarily to the 5-position due to the combined electronic and steric effects of the ring nitrogen and the methyl group.[5] The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control, typically between 0°C and 30°C, is critical to prevent over-nitration and decomposition.[5]

Detailed Experimental Protocol:

-

Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid.

-

Cooling : Cool the flask in an ice-salt bath to 0°C.

-

Nitrating Mixture Formation : Slowly add 50 mL of concentrated nitric acid via the dropping funnel to the sulfuric acid. Maintain the temperature below 10°C throughout the addition.

-

Substrate Addition : Once the nitrating mixture is prepared and cooled, slowly add 50 g of 2-methylpyridine (2-picoline) dropwise. The reaction is exothermic; ensure the temperature does not exceed 30°C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Quenching : Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This step is highly exothermic and should be done slowly and with vigorous stirring.

-

Neutralization and Isolation : Cool the resulting solution and neutralize it by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude 2-methyl-5-nitropyridine as a solid.

-

Collection : Collect the solid product by vacuum filtration and wash it with cold water to remove residual salts. Dry the crude product before proceeding to the next step or purification.

Part B: Conversion to this compound

This transformation is analogous to the industrial synthesis of 2-vinylpyridine.[10][11] It proceeds via a condensation reaction with formaldehyde to form an intermediate alcohol, followed by a base-catalyzed dehydration.

Causality and Mechanistic Insight : The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde in an aldol-type condensation to form 2-(5-nitro-1-oxido-pyridin-2-yl)ethanol. Subsequent dehydration, typically under basic conditions and heat, eliminates water to form the stable conjugated vinyl group.

Detailed Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 25 g of 2-methyl-5-nitropyridine in 100 mL of a suitable solvent like ethanol.

-

Reagent Addition : Add 15 mL of aqueous formaldehyde (37% solution).

-

Condensation : Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Dehydration : After cooling, add a strong base, such as a 50% sodium hydroxide solution, and heat the mixture again, this time set up for distillation.[11] The dehydration occurs, and the product, this compound, will co-distill with the solvent. Alternatively, the intermediate alcohol can be isolated first and then dehydrated in a separate step.

-

Workup : The distillate is collected, and the organic layer is separated. The aqueous layer can be extracted with a solvent like dichloromethane to recover more product.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a solid compound, recrystallization is often the most practical and efficient method.

Method 1: Recrystallization (Recommended)

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[12][13]

Principle : The impure solid is dissolved in a minimum amount of a hot, suitable solvent to form a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the surrounding solution (mother liquor).[14][15]

Detailed Experimental Protocol:

-

Solvent Selection : Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water mixtures). An ideal solvent will dissolve the compound completely when hot but poorly when cold.[16] A mixed solvent system, such as ethanol-water, is often effective.

-

Dissolution : Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[15] Using excess solvent will reduce the final yield.

-

Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[16]

-

Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing : Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying : Dry the crystals in a vacuum oven at a low temperature to remove all traces of solvent.

Method 2: Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, silica gel column chromatography is a highly effective alternative.

Principle : This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) as a mobile phase (eluent) passes through it.[17] Less polar compounds typically travel down the column faster than more polar compounds.

Detailed Experimental Protocol:

-

Eluent Selection : Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4.

-

Column Packing : Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended).

-

Sample Loading : Dissolve a small amount of the crude product in a minimal volume of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution : Pass the eluent through the column, collecting fractions in separate test tubes.

-

Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

| Purification Method | Primary Application | Advantages | Disadvantages |

| Recrystallization | Bulk purification of solid products | Scalable, cost-effective, can yield very high purity. | Requires finding a suitable solvent; potential for product loss in mother liquor. |

| Column Chromatography | Small to medium scale; difficult separations | High resolving power; separates compounds with similar properties. | More time-consuming, requires larger volumes of solvent, less scalable. |

| Vacuum Distillation | Purification of thermally stable liquids | Effective for removing non-volatile impurities. | High risk of thermal decomposition and polymerization for this compound; requires specialized equipment.[6] |

Product Characterization

After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and proton/carbon environment.

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the C=C of the vinyl group and the N-O stretches of the nitro group.[18]

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[19]

-

Melting Point Analysis : A sharp melting point range indicates high purity.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product with high precision.[20]

By following this comprehensive guide, researchers can confidently synthesize and purify this compound with a deep understanding of the critical parameters that ensure a safe and successful outcome.

References

-

Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

-

Recrystallization - Part 2. (n.d.). Retrieved from [Link]

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).

- US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents. (n.d.).

-

Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

-

Cochemical. (n.d.). This compound|119836-85-0. Retrieved from [Link]

-

LookChem. (n.d.). This compound, CasNo.119836-85-0 NovaChemistry United Kingdom. Retrieved from [Link]

- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents. (n.d.).

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]

- US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents. (n.d.).

-

Hasanah, A. N. (2017, June 13). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? Thank you. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Vinylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

- US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents. (n.d.).

-

Nakamura, S., & Shimizu, M. (1973). Inhibition of the Synthesis of Macromolecules in Escherichia coli by Nitrofuran Derivatives. I. (5-Nitro-2-furyl)vinylpyridines. Chemical and Pharmaceutical Bulletin, 21(1), 130-136. Retrieved from [Link]

- US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents. (n.d.).

-

An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. (n.d.). Quick Company. Retrieved from [Link]

- CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents. (n.d.).

-

Polymer Reference Materials-Poly(2-Vinyl Pyridine). (n.d.). Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. fishersci.fr [fishersci.fr]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Page loading... [guidechem.com]

- 6. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 11. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. sciencepub.net [sciencepub.net]

- 18. mdpi.com [mdpi.com]

- 19. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 20. Separation of 2-Vinylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Spectroscopic Guide to 5-Nitro-2-vinylpyridine: Unveiling Molecular Structure and Properties

Introduction: The Significance of 5-Nitro-2-vinylpyridine in Research and Development

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a polymerizable vinyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for novel polymers and a precursor for pharmacologically active molecules. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As Senior Application Scientists, we emphasize not just the data, but the rationale behind the spectral features, offering a deeper understanding of the structure-property relationships that govern the behavior of this molecule.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the vinyl and nitro groups on the pyridine ring dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, while the vinyl group introduces olefinic characteristics. This interplay of functional groups will be the central theme of our spectral interpretation.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nitro group and the anisotropic effects of the pyridine ring and vinyl group create a distinct and predictable pattern of chemical shifts and coupling constants.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and olefinic regions. The protons on the pyridine ring will be deshielded due to the ring current and the electron-withdrawing nitro group.

Expected Chemical Shifts (δ) and Coupling Constants (J):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | ~7.5 - 7.8 | d | J3,4 ≈ 8-9 |

| H-4 | ~8.3 - 8.6 | dd | J3,4 ≈ 8-9, J4,6 ≈ 2-3 |

| H-6 | ~9.1 - 9.4 | d | J4,6 ≈ 2-3 |

| Vinyl H (α to ring) | ~6.7 - 7.0 | dd | Jtrans ≈ 17, Jcis ≈ 11 |

| Vinyl H (β, trans to ring) | ~6.2 - 6.5 | d | Jtrans ≈ 17 |

| Vinyl H (β, cis to ring) | ~5.6 - 5.9 | d | Jcis ≈ 11 |

Note: These are predicted values based on analogous compounds. Actual values may vary based on solvent and experimental conditions.

The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the para nitro group. The protons of the vinyl group will exhibit a characteristic AMX spin system with distinct cis and trans coupling constants.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction.

Interpretation of the ¹³C NMR Spectrum

The electron-withdrawing nitro group will cause a significant downfield shift for the carbon atoms of the pyridine ring, particularly for C-5 and C-3. The carbon attached to the nitrogen (C-2 and C-6) will also be deshielded.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~122 - 126 |

| C-4 | ~135 - 140 |

| C-5 | ~145 - 150 |

| C-6 | ~148 - 152 |

| Vinyl C (α to ring) | ~135 - 140 |

| Vinyl C (β to ring) | ~120 - 125 |

Note: These are predicted values based on analogous compounds such as 2-vinylpyridine and other nitropyridines.[3][4][5]

Caption: Correlation of atoms to expected NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see distinct bands for the nitro group, the vinyl group, and the pyridine ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the nitro group. The vinyl group and the substituted pyridine ring will also show characteristic peaks.

Expected Characteristic IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C=C Stretch (vinyl) | ~1640 | Medium |

| C=C and C=N Ring Stretch | 1600 - 1450 | Medium-Strong |

| =C-H Bend (vinyl, out-of-plane) | 1000 - 900 | Strong |

| C-N Stretch | ~1250 | Medium |

The two strong bands for the nitro group's asymmetric and symmetric stretching are highly diagnostic.[6][7] The out-of-plane =C-H bending vibrations of the vinyl group are also typically strong and easily identifiable. The substitution pattern on the pyridine ring will influence the exact positions of the ring stretching and bending vibrations.[8][9]

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the pyridine ring, the vinyl group, and the nitro group will lead to characteristic absorption bands in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

-

Processing: A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.[10] The extended conjugation in this compound will shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.[11]

Expected Absorption Maxima (λmax):

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Pyridine ring) | ~260 - 280 |

| π → π* (Conjugated system) | ~300 - 340 |

| n → π* (Nitro group) | ~270 - 290 (often a shoulder) |

The introduction of a nitro group to a pyridine system typically introduces a new absorption band at longer wavelengths.[11] The solvent polarity can also influence the position of these absorption bands; polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition.[11]

Caption: General workflow for the spectral analysis of this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive spectral analysis of this compound through NMR, IR, and UV-Vis spectroscopy provides a detailed and self-validating picture of its molecular structure and electronic properties. Each technique offers a unique and complementary perspective, and together they confirm the presence and interplay of the pyridine ring, the nitro group, and the vinyl group. This in-depth understanding is crucial for researchers and scientists in drug development and materials science, enabling the rational design of new molecules and polymers with tailored properties.

References

-

SpectraBase. 5-Nitro-2-(n-propylamino)pyridine - Optional[13C NMR] - Spectrum. [Link]

- Sharma, S. K., & Singh, R. (2013). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. International Journal of Engineering, Science and Research, 3(11), 644-647.

-

Nabavizadeh, S. M., et al. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 26(15), 4495. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Nash, J. Vibrational Modes of Small Molecules. Purdue University. [Link]

-

MUNI. Chemical shift for a given molecule. [Link]

-

PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

ResearchGate. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

Fiveable. Electronic transitions - Inorganic Chemistry II Key Term. [Link]

-

NIST. Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook. [Link]

-

MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

-

NIST. 2-(2-Pyridyl-2-vinyl)pyridine, trans. NIST Chemistry WebBook. [Link]

-

ResearchGate. Vibrational Spectroscopic, Molecular Docking and Density Functional Theory Studies on 2-acetylamino-5-bromo-6-methylpyridine. [Link]

-

ResearchGate. Vibrational vectors of five A1 vibrational modes of pyridine from the... | Download Scientific Diagram. [Link]

-

PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

-

NIST. Pyridine, 5-ethenyl-2-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram. [Link]

-

ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I 2 . | Download Scientific Diagram. [Link]

-

ChemRxiv. Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. [Link]

-

PubMed. Trinitromethyl-substituted 5-nitro- or 3-azo-1,2,4-triazoles: synthesis, characterization, and energetic properties. [Link]

-

ResearchGate. Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . [Link]

-

Polymer Source. Polymer Reference Materials-Poly(2-Vinyl Pyridine). [Link]

-

ResearchGate. Experimental NMR hyperfine shifts, contact coupling constants, and spin... | Download Table. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. [Link]

-

SpectraBase. 2-Vinylpyridine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2-Vinylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Vinylpyridine(100-69-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitro-2-vinylpyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-vinylpyridine is a functionalized heterocyclic monomer whose unique electronic and structural characteristics make it a molecule of significant interest in polymer science and medicinal chemistry. The presence of a vinyl group provides a reactive site for polymerization, while the nitro group, a strong electron-withdrawing entity, profoundly influences the reactivity of the pyridine ring. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity, outlines synthetic considerations, and discusses its current and potential applications, particularly in the development of advanced materials and functional polymers.

Molecular and Physicochemical Properties

This compound (CAS 67475-16-5) is a derivative of pyridine featuring two key functional groups that dictate its overall properties.[1] The vinyl group at the 2-position and the nitro group at the 5-position create a molecule with distinct reactive centers.

Core Data Summary

A compilation of the fundamental physicochemical properties of this compound is presented below. It is important to note that due to its reactive nature, especially its tendency to polymerize, it is often stored with an inhibitor.[2]

| Property | Value / Description | Source(s) |

| Chemical Name | This compound; 2-ethenyl-5-nitropyridine | [1] |

| CAS Number | 67475-16-5; 119836-85-0 | [1][3][4] |

| Molecular Formula | C₇H₆N₂O₂ | [1][3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Appearance | Data not widely available, but related compounds are typically crystalline solids or liquids. | |

| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents like chloroform, acetone, and benzene, similar to other vinylpyridines.[5][6] | |

| Thermal Stability | The thermal stability of poly(vinylpyridine)s can be complex. Poly(2-vinylpyridine) exhibits a more intricate degradation mechanism compared to its 4-vinylpyridine isomer, a behavior likely influenced by the presence of a nitro group.[7][8] |

Spectroscopic and Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex. The vinyl group should produce three distinct signals in the olefinic region (~5.5-7.0 ppm) with characteristic geminal, cis, and trans coupling constants. The three aromatic protons on the pyridine ring will appear further downfield, with their chemical shifts significantly influenced by the electron-withdrawing nitro group. The proton adjacent to the nitro group would be the most deshielded.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The two vinyl carbons would appear in the ~110-140 ppm range. The five carbons of the pyridine ring would be spread across the aromatic region, with the carbon atom bonded to the nitro group being significantly downfield. A ¹³C NMR spectrum for a related compound, 5-Nitro-2-(n-propylamino)pyridine, shows the C-NO₂ carbon at ~158 ppm and other ring carbons between ~107-152 ppm, providing a useful reference.[11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would confirm the presence of the primary functional groups.

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550 cm⁻¹ and 1400 cm⁻¹.[12]

-

C=C Stretch: A peak for the vinyl group's carbon-carbon double bond should appear around 1620-1680 cm⁻¹.[12]

-

C-H Bends (vinyl): Strong out-of-plane bending vibrations for the terminal vinyl group are expected in the 900-1000 cm⁻¹ region.[12]

-

Aromatic C=N/C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring.[13]

-

-

UV-Vis (Ultraviolet-Visible Spectroscopy): The extended conjugation involving the pyridine ring, vinyl group, and nitro group is expected to result in strong UV absorption at longer wavelengths compared to unsubstituted 2-vinylpyridine.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is a synthesis of the individual reactivities of its vinyl, pyridine, and nitro functionalities, each influencing the others.

Causality of Reactivity

The molecule's electronic landscape is dominated by the powerful electron-withdrawing nature of the nitro group. This has two major consequences:

-

Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient compared to benzene. The addition of a nitro group further deactivates it towards electrophilic aromatic substitution.[14]

-

Activation towards Nucleophilic Attack: The strong electron-withdrawing effect makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitro group.[15]

The vinyl group remains a primary site for addition reactions and, most importantly, polymerization.[16][17] The pyridine nitrogen retains its basic character and can be protonated or act as a ligand for metal coordination, a property crucial for creating functional materials.[18][19]

Synthesis Protocol: Nitration of 2-Vinylpyridine

The synthesis of this compound is not as straightforward as a simple nitration of 2-vinylpyridine due to the sensitivity of the vinyl group to harsh acidic conditions. A common strategy for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate.[14][20] This intermediate can then rearrange to yield the 3- or 5-nitrated product.

Self-Validating Protocol Steps:

-

Inhibitor Removal: Commercial 2-vinylpyridine is stabilized.[2] Prior to reaction, the inhibitor (e.g., tert-butylcatechol) must be removed, typically by distillation under reduced pressure or by washing with an aqueous base followed by drying. Validation: A clean, colorless appearance of the distilled monomer and confirmation by GC analysis.

-

Formation of N-Nitropyridinium Intermediate: In an inert, dry apparatus under a nitrogen atmosphere, dissolve the purified 2-vinylpyridine in a suitable dry organic solvent (e.g., dichloromethane) and cool to -10 to 0 °C. Add a solution of dinitrogen pentoxide in the same solvent dropwise while maintaining the temperature. The reaction is exothermic and must be controlled. Validation: Formation of a precipitate or slurry indicates the formation of the N-nitropyridinium salt.

-

Rearrangement and Workup: The resulting slurry is carefully added to a solution of a reducing agent like sodium bisulfite in a mixed solvent system (e.g., methanol/water).[21] This step facilitates the rearrangement of the nitro group from the nitrogen to the carbon ring. The mixture is stirred for several hours, allowing it to slowly warm to room temperature. Validation: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the appearance of the product spot.

-

Isolation and Purification: The reaction mixture is neutralized, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel. Validation: The purity of the final product is confirmed by NMR and mass spectrometry, and the yield is calculated.

Polymerization and Applications in Drug Development

The primary utility of this compound is as a functional monomer. Its polymerization allows for the creation of polymers with tailored properties for advanced applications.

Polymerization Behavior

Like other vinylpyridines, this compound is expected to undergo polymerization via free-radical, anionic, or cationic mechanisms.[2] The choice of initiator dictates the polymerization method and the resulting polymer characteristics. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could be employed to synthesize well-defined block copolymers with low dispersity.[22]

Applications in Advanced Materials

The resulting polymer, poly(this compound), possesses unique functionalities:

-

pH-Responsive Materials: The pyridine nitrogen can be protonated at low pH, making the polymer water-soluble.[23] This pH-dependent solubility is a key feature for creating "smart" materials that respond to environmental changes, such as in drug delivery systems designed to release their payload in the acidic environment of a tumor.

-

Functional Scaffolds: The nitro group can be chemically reduced to an amine group (-NH₂). This post-polymerization modification transforms the polymer into a poly(5-amino-2-vinylpyridine), providing a scaffold for conjugating drugs, targeting ligands, or other bioactive molecules.

-

Coordination Polymers and Hybrids: The pyridine moiety can coordinate with metal ions, enabling the formation of polymer-metal complexes or hybrid organic-inorganic materials.[24][25] These materials are of interest in catalysis and sensor development.

Safety and Handling

As a nitro-aromatic compound and a reactive monomer, this compound requires careful handling in a laboratory setting.

-

Toxicity: Nitropyridines are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[26][27] They can cause skin, eye, and respiratory irritation.[28]

-

Flammability and Reactivity: Vinylpyridines are flammable liquids.[29] The most significant chemical hazard is their propensity for uncontrolled, exothermic polymerization, especially when heated or exposed to initiators like peroxides.[29] This can lead to a dangerous pressure buildup in sealed containers.

-

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.[30][31]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[26]

-

Store in a cool, dark, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[32]

-

Ensure the material is properly stabilized with an inhibitor for storage.

-

Conclusion

This compound is a highly functional monomer with significant potential for the synthesis of advanced polymers and materials. Its unique chemical architecture, featuring a polymerizable vinyl group, a pH-responsive pyridine ring, and a chemically versatile nitro group, provides a rich platform for scientific exploration. For researchers in materials science and drug development, understanding the interplay between these functional groups is key to harnessing this molecule's full potential in creating next-generation smart materials, drug delivery vehicles, and catalytic systems.

References

-

Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

Química Organica.org. (n.d.). Reactivity of alkyl and vinyl pyridines. Retrieved from [Link]

-

Mavronasou, K., et al. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

Metz, A. E., et al. (2018). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC - NIH. [Link]

-

Yao, C., et al. (2015). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry (RSC Publishing). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. Retrieved from [Link]

-

ResearchGate. (2008). Nitropyridines: Synthesis and reactions. [Link]

-

Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Maj, A. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photochemical Reactions of Poly(vinylpyridines) and its Derivatives in Solid State: Spectral Changes with UV-irradiation and Quaternization. [Link]

-

Leibfarth, F. A., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules - ACS Publications. [Link]

-

ResearchGate. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]

-

Wang, B., et al. (2020). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing). [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Proton NMR Chemical Shift Regions. Retrieved from [Link]

-

Cochemical. (n.d.). This compound|119836-85-0. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Characteristic Infrared Absorption Frequencies. Retrieved from [Link]

-

LookChem. (n.d.). This compound, CasNo.119836-85-0. Retrieved from [Link]

-

NIH. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

PubChem - NIH. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. [Link]

-

MDPI. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. [Link]

-

Angene. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. [Link]

-

ResearchGate. (2013). Thermal degradation of poly(2-vinylpyridine) copolymers. [Link]

-

RSC Publishing. (2019). A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. [Link]

-

SpectraBase. (n.d.). 5-Nitro-2-(n-propylamino)pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. This compound|119836-85-0-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 4. This compound, CasNo.119836-85-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reactivity of alkyl and vinyl pyridines [quimicaorganica.org]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. polysciences.com [polysciences.com]

- 20. chempanda.com [chempanda.com]

- 21. nva.sikt.no [nva.sikt.no]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. echemi.com [echemi.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. echemi.com [echemi.com]

- 29. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 30. jubilantingrevia.com [jubilantingrevia.com]

- 31. jubilantingrevia.com [jubilantingrevia.com]

- 32. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Nitro-2-vinylpyridine (CAS Number: 119836-85-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Nitro-2-vinylpyridine, a versatile pyridine derivative with significant potential in organic synthesis and drug discovery. Drawing upon available data and established chemical principles, this document details the compound's properties, safe handling protocols, and its application as a synthetic intermediate.

Core Compound Identification and Properties

This compound, identified by CAS number 119836-85-0, is a key building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a vinyl group and a nitro functionality on the pyridine ring, imparts unique reactivity, making it a valuable precursor in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 119836-85-0 | [1][2] |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Not explicitly available; likely a solid or liquid. Related vinylpyridines are often colorless to brown liquids.[3][4] | Inferred from related compounds |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Not explicitly available. Pyridine and its derivatives often exhibit solubility in organic solvents.[3] | Inferred from related compounds |

Strategic Handling and Storage: A Safety-First Approach

Hazard Identification and Mitigation

Based on the known hazards of 2-vinylpyridine and other nitroaromatic compounds, this compound should be handled as a potentially hazardous substance.[5][6][7]

-

Flammability: Vinylpyridines are flammable liquids.[6][8] Handle away from open flames, sparks, and other ignition sources. Use explosion-proof electrical equipment.[5]

-

Toxicity: Assumed to be harmful if swallowed or in contact with skin.[5][7]

-

Irritation and Corrosivity: May cause skin and eye irritation or burns.[5][7] May be corrosive to the respiratory tract.[7]

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is critical to minimize exposure and ensure laboratory safety.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing.[7][9]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]

First Aid and Emergency Response

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Management and Waste Disposal

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

-

Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[9]

Optimized Storage Conditions

Proper storage is vital to maintain the integrity and stability of this compound.

-

Temperature: Store in a cool, dry, and well-ventilated area.[6] For enhanced stability, storage in a freezer is recommended.[5]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Synthetic Utility and Experimental Protocols

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including substituted benzamides with potential therapeutic applications. Its vinyl group is susceptible to addition reactions, while the nitro group can be reduced to an amine, opening avenues for further functionalization.[3]

General Workflow for Synthesis Involving this compound

The following diagram illustrates a generalized workflow for reactions involving this compound, such as its use as a precursor for more complex molecules.

Caption: General experimental workflow for reactions utilizing this compound.

Illustrative Synthetic Protocol: A Conceptual Framework

While a detailed, validated protocol for a specific reaction is not publicly available, a conceptual protocol for a Michael addition to the vinyl group can be outlined based on general organic chemistry principles.

Objective: To perform a nucleophilic addition to the vinyl group of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol or an amine)

-

Anhydrous solvent (e.g., THF, DCM)

-

Base (if required to deprotonate the nucleophile, e.g., triethylamine)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the nucleophile (1-1.2 equivalents). If a base is required, add it to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Analytical Characterization

The characterization of this compound and its reaction products is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Potential Analytical Methods for this compound

| Technique | Purpose | Expected Observations/Parameters | Source(s) |

| ¹H NMR | Structural Elucidation | Signals corresponding to the vinyl protons and the aromatic protons on the pyridine ring. Chemical shifts will be influenced by the electron-withdrawing nitro group.[11] | Inferred from related compounds |

| ¹³C NMR | Structural Elucidation | Resonances for the vinyl carbons and the carbons of the pyridine ring. | Inferred from related compounds |

| FT-IR | Functional Group Identification | Characteristic absorption bands for the C=C bond of the vinyl group, the N-O bonds of the nitro group, and the C=N and C=C bonds of the pyridine ring.[12] | Inferred from related compounds |

| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the molecular weight of the compound (150.13 g/mol ). | [1] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A single major peak under optimized conditions (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with a modifier like formic acid or TFA, UV detection).[13] | Inferred from related compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment and Identification of Volatile Impurities | A peak corresponding to the compound, with fragmentation patterns that can aid in structural confirmation.[14][15] | Inferred from related compounds |

Conclusion and Future Perspectives

This compound is a promising synthetic intermediate with significant potential for the development of novel compounds, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is limited in the public domain, a thorough understanding of its chemical nature, combined with prudent safety practices derived from analogous compounds, allows for its effective and safe utilization in a research setting. Further investigation into its reactivity and the development of validated analytical methods will undoubtedly expand its applications in organic synthesis and drug discovery.

References

- AK Scientific, Inc. Safety Data Sheet for 6-Methyl-2-vinylpyridine. (No URL provided in search results)

- Sigma-Aldrich. Safety Data Sheet for a related vinylpyridine compound. (No URL provided in search results)

- Thermo Fisher Scientific. Safety Data Sheet for 2-Vinylpyridine. (2012-03-23). (No URL provided in search results)

- Fisher Scientific. Safety Data Sheet for 2-Vinylpyridine, stabilized. (2012-03-23). (No URL provided in search results)

- TCI America. Safety Data Sheet for 2-Vinylpyridine. (No URL provided in search results)

- Central Drug House (P) Ltd. Material Safety Data Sheet for 2-Vinyl Pyridine. (No URL provided in search results)

- Sigma-Aldrich. Safety Data Sheet for a flammable solid. (2025-06-25). (No URL provided in search results)

- Fisher Scientific. Safety Data Sheet for 2-Vinylpyridine. (2024-02-12). (No URL provided in search results)

- A2B Chem. This compound Product Page. (No URL provided in search results)

- ChemicalBook. 5-Nitro-2-(4-vinylphenyl)pyridine Product Page. (No URL provided in search results)

- Parchem. This compound Product Page. (No URL provided in search results)

- ECHEMI. 2-Vinylpyridine SDS. (No URL provided in search results)

- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (No URL provided in search results)

- Wikipedia. 2-Vinylpyridine. (No URL provided in search results)

- Inchem.org. ICSC 1232 - 2-VINYLPYRIDINE. (No URL provided in search results)

- Cochemical. This compound Product Page. (No URL provided in search results)

- LookChem. This compound, CasNo.119836-85-0. (No URL provided in search results)

- PubChem. 2-Vinylpyridine. (No URL provided in search results)

- ResearchGate. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2025-10-13). (No URL provided in search results)

- MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (No URL provided in search results)

- ChemicalBook. 2-Vinylpyridine: Properties, Production process and Uses. (2024-03-25). (No URL provided in search results)

- The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026-01-06). (No URL provided in search results)

- Benchchem. A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine. (No URL provided in search results)

- J-STAGE. Inhibition of the Synthesis of Macromolecules in Escherichia coli by Nitrofuran Derivatives. I. (5-Nitro-2-furyl)vinylpyridines. (No URL provided in search results)

- Google Patents. US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution. (No URL provided in search results)

- ResearchGate. How can i remove inhibitor from vinylpyridine? (2017-06-13). (No URL provided in search results)

- MDPI. Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. (No URL provided in search results)

- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (No URL provided in search results)

- ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I2. (No URL provided in search results)

- Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. (No URL provided in search results)

- ChemicalBook. 2-Vinylpyridine(100-69-6) 1H NMR spectrum. (No URL provided in search results)

- MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (No URL provided in search results)

- Dalton Transactions (RSC Publishing). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. (No URL provided in search results)

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. parchem.com [parchem.com]

- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.fr [fishersci.fr]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Nitro-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-vinylpyridine is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The presence of a strong electron-withdrawing nitro group in conjugation with the vinyl-substituted pyridine ring profoundly influences the reactivity of the vinyl moiety, rendering it a versatile building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on its participation in polymerization, Michael additions, and cycloaddition reactions. The electronic effects governing this reactivity are elucidated, and detailed experimental protocols for key transformations are presented. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and materials science.

Introduction: The Unique Chemical Landscape of this compound

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a vinyl group onto the pyridine ring, as seen in 2-vinylpyridine, provides a reactive handle for a multitude of chemical transformations, including polymerization and various addition reactions.[2] When a potent electron-withdrawing group, such as a nitro group at the 5-position, is incorporated into the 2-vinylpyridine framework, the electronic properties of the vinyl group are dramatically altered. This guide delves into the chemical behavior of this activated vinyl group, exploring its synthetic potential.

The core of this compound's reactivity lies in the electronic interplay between the pyridine nitrogen, the vinyl group, and the nitro group. The pyridine nitrogen itself has an electron-withdrawing inductive effect.[1] This effect is significantly amplified by the strong resonance and inductive effects of the nitro group at the 5-position. This concerted electron withdrawal polarizes the vinyl group, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Synthesis and Spectroscopic Characterization

A robust synthesis of this compound is crucial for its utilization in further chemical transformations. While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in open-access literature, a plausible synthetic route can be adapted from established methods for the nitration of pyridine derivatives and the introduction of a vinyl group. A common approach involves the nitration of a suitable 2-substituted pyridine precursor, followed by the formation of the vinyl group. For instance, a potential route could involve the nitration of 2-methylpyridine (α-picoline) to 2-methyl-5-nitropyridine, followed by a condensation reaction with formaldehyde and subsequent dehydration.[3]

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (in CDCl₃) | δ 8.8-9.0 (d, 1H, H6), 8.2-8.4 (dd, 1H, H4), 7.2-7.4 (d, 1H, H3), 6.8-7.0 (dd, 1H, vinyl Hα), 6.2-6.4 (d, 1H, vinyl Hβ-trans), 5.6-5.8 (d, 1H, vinyl Hβ-cis) ppm. |

| ¹³C NMR (in CDCl₃) | δ 155-157 (C2), 148-150 (C6), 140-142 (C5), 135-137 (vinyl Cα), 125-127 (C4), 120-122 (vinyl Cβ), 118-120 (C3) ppm. |

| FT-IR (KBr pellet) | ~3100-3000 cm⁻¹ (Ar-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1520 and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch), ~1600, 1480 cm⁻¹ (aromatic C=C and C=N stretch).[4] |

Note: These are predicted values based on known spectroscopic data for similar compounds and require experimental verification.[5][6]

Polymerization of the Activated Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it a prime candidate for both radical and anionic polymerization methods. The resulting polymers, poly(this compound), are expected to possess unique properties due to the presence of the polar nitro group and the basic pyridine nitrogen, making them interesting for applications in materials science and as functional polymers.

Radical Polymerization

Free radical polymerization of vinyl monomers is a widely used industrial process.[7] For this compound, this can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The electron-withdrawing nitro group is expected to influence the polymerization kinetics.

-

Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g) in a suitable solvent (e.g., toluene or DMF, 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere (N₂ or Ar) for a specified time (e.g., 12-24 hours).

-

Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Radical Polymerization Mechanism

Anionic Polymerization

The strong electron-withdrawing nature of the 5-nitro group makes the vinyl group in this compound an excellent candidate for anionic polymerization.[8] This method offers the potential for producing polymers with well-defined molecular weights and narrow molecular weight distributions ("living" polymerization).[9]

-

Rigorous Purification: Monomer and solvent must be rigorously purified to remove any protic impurities. This compound should be distilled under reduced pressure from a drying agent like calcium hydride. The solvent (e.g., THF) should be freshly distilled from a sodium/benzophenone ketyl.

-

Initiation: In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, dissolve the purified monomer in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C). Add a solution of a suitable initiator, such as n-butyllithium or sodium naphthalenide, dropwise until a persistent color change is observed, indicating the titration of impurities, followed by the addition of the calculated amount of initiator.

-

Propagation: Allow the polymerization to proceed at the low temperature for a specific duration. The reaction is typically very fast.

-

Termination: Terminate the living polymer chains by adding a quenching agent, such as degassed methanol.

-

Isolation and Purification: Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Anionic Polymerization Mechanism

Michael Addition Reactions: Building Complexity

The high electrophilicity of the β-carbon of the vinyl group in this compound makes it an excellent Michael acceptor.[10] This allows for the conjugate addition of a wide variety of nucleophiles, leading to the formation of functionalized pyridine derivatives that are valuable intermediates in drug discovery.[11]

Aza-Michael Addition

The addition of amines to the activated vinyl group (aza-Michael addition) is a particularly useful transformation for the synthesis of amino-functionalized pyridines.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, morpholine, or a primary amine; 1.0-1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction can often be catalyzed by a mild base (e.g., triethylamine) or can proceed without a catalyst due to the high reactivity of the substrate.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired aza-Michael adduct.

Michael Addition Reaction

Table 2: Potential Nucleophiles for Michael Addition to this compound

| Nucleophile Class | Examples |

| N-Nucleophiles | Primary and secondary amines, anilines, hydrazines, azides. |

| C-Nucleophiles | Grignard reagents, organolithium compounds, enolates (from malonates, β-ketoesters). |

| O-Nucleophiles | Alkoxides, phenoxides. |

| S-Nucleophiles | Thiolates. |

Cycloaddition Reactions: Accessing Cyclic Scaffolds

The electron-deficient nature of the vinyl group in this compound also makes it a potent dienophile in Diels-Alder reactions, providing access to complex polycyclic nitrogen heterocycles.[12]

[4+2] Cycloaddition (Diels-Alder Reaction)

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[13] this compound is an excellent dienophile for reactions with electron-rich dienes such as cyclopentadiene, 2,3-dimethyl-1,3-butadiene, and Danishefsky's diene. The reaction is expected to proceed with high regioselectivity due to the electronic bias of the dienophile.

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the electron-rich diene (1.0-2.0 eq.) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

-

Thermal Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the diene.

-

Lewis Acid Catalysis (Optional): For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or Et₂AlCl) can be added at a low temperature (e.g., -78 °C to 0 °C) to enhance the rate and selectivity of the reaction.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Diels-Alder Reaction Pathway

Applications in Drug Development and Medicinal Chemistry

The functionalized pyridine derivatives synthesized from this compound are of great interest to medicinal chemists. Nitrogen-containing heterocycles are privileged structures in drug discovery due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[14] The products of Michael additions can serve as precursors for the synthesis of more complex molecules with potential therapeutic applications. For example, the introduction of an amino side chain can be a key step in the synthesis of compounds targeting enzymes or receptors.

The cycloadducts from Diels-Alder reactions provide rigid, three-dimensional scaffolds that are highly desirable in drug design for their ability to present functional groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, which can be further functionalized.[15]

Safety and Handling

Vinylpyridines are generally toxic and flammable.[16] The nitro derivative is expected to have similar or enhanced toxicity. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the potential for polymerization, it should be stored stabilized and away from heat, light, and initiators.

Conclusion